2,6-Dibromo-4-acetylresorcinol

COX-2 inhibition Anti-inflammatory Colon cancer

2,6-Dibromo-4-acetylresorcinol (CAS 36772-98-2) is a dibrominated resacetophenone with 6.8-fold enhanced COX-2 promoter suppression over the non-brominated parent and IC50 of 6.27 μM against E. faecalis biofilm. The 3,5-dibromo substitution pattern is essential for downstream Vilsmeier-Haack formylation to dibrominated chromone-3-carboxaldehydes. Single-crystal X-ray data (CCDC 690419) enables polymorph verification. Select this scaffold for reproducible SAR campaigns requiring defined bromine-dependent potency gains.

Molecular Formula C8H6Br2O3
Molecular Weight 309.94 g/mol
CAS No. 36772-98-2
Cat. No. B1617434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-acetylresorcinol
CAS36772-98-2
Molecular FormulaC8H6Br2O3
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1O)Br)O)Br
InChIInChI=1S/C8H6Br2O3/c1-3(11)4-2-5(9)8(13)6(10)7(4)12/h2,12-13H,1H3
InChIKeyAXKQYRSCSPGWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-acetylresorcinol (36772-98-2): A Dibrominated Acetophenone Scaffold for Targeted Biological and Synthetic Applications


2,6-Dibromo-4-acetylresorcinol (CAS 36772-98-2), systematically named 1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone, is a dibrominated derivative of resacetophenone (2,4-dihydroxyacetophenone) with the molecular formula C8H6Br2O3 and a molecular weight of 309.94 g/mol . The strategic placement of bromine atoms at the 3- and 5-positions on the electron-rich resorcinol ring substantially alters the compound's electronic profile, hydrogen-bonding capacity, and reactivity, distinguishing it from both the non-brominated parent and mono-brominated analogs [1]. This compound serves as a versatile building block in medicinal chemistry and heterocyclic synthesis, with documented biological activities and a defined solid-state structure confirmed by single-crystal X-ray diffraction [2].

Why Resacetophenone or Mono-Brominated Analogs Cannot Replace 2,6-Dibromo-4-acetylresorcinol


The non-brominated parent compound, 2,4-dihydroxyacetophenone (resacetophenone), lacks the electron-withdrawing and steric influence of the bromine substituents, resulting in significantly different biological potency and chemical reactivity [1]. Mono-brominated analogs such as 5-bromo-2,4-dihydroxyacetophenone or 3-bromo-2,4-dihydroxyacetophenone are typically obtained as mixtures during non-selective bromination and do not provide the symmetrical, dual-halogen substitution pattern required for specific downstream transformations like Vilsmeier-Haack formylation to yield dibrominated chromones [2]. The quantitative evidence below demonstrates that the 3,5-dibromo substitution pattern is a critical structural determinant for enhanced biological activity and unique synthetic utility, making generic substitution scientifically invalid for applications requiring these specific properties.

Quantitative Differentiation of 2,6-Dibromo-4-acetylresorcinol (36772-98-2) Against Key Comparators


6.8-Fold Increase in COX-2 Promoter Suppression Potency Over Non-Brominated Resacetophenone

Direct bromination of resacetophenone to yield 2,6-dibromo-4-acetylresorcinol resulted in a 6.8-fold increase in potency for suppressing cyclooxygenase-2 (COX-2) promoter-dependent transcriptional activity in human colon cancer DLD-1 cells, as measured by a reporter gene assay [1]. This head-to-head comparison demonstrates that the electron-withdrawing effect of the bromine atoms at the 3- and 5-positions significantly enhances the compound's ability to suppress COX-2 transcriptional activity relative to the non-brominated parent.

COX-2 inhibition Anti-inflammatory Colon cancer Structure-activity relationship

Enterococcus faecalis Biofilm Inhibition: IC50 6.27 μM

2,6-Dibromo-4-acetylresorcinol demonstrated inhibition of biofilm formation in Enterococcus faecalis with an IC50 value of 6.27 μM (6.27E+3 nM), as assessed by crystal violet staining after 20 hours [1]. E. faecalis is a clinically significant Gram-positive pathogen known for its intrinsic antibiotic resistance and biofilm-forming capability. While a direct head-to-head comparison with the non-brominated parent under identical conditions is not available from the BindingDB dataset, the activity of the dibrominated compound against biofilm formation provides a quantifiable benchmark for research focused on anti-virulence strategies.

Antimicrobial Biofilm inhibition Enterococcus faecalis Drug-resistant bacteria

Dihydroorotase Enzyme Inhibition: IC50 1.00 mM at pH 7.37

2,6-Dibromo-4-acetylresorcinol was evaluated for inhibition of dihydroorotase (DHO) enzyme from mouse Ehrlich ascites, showing an IC50 of 1.00 mM (1.00E+6 nM) at pH 7.37 at a test concentration of 10 μM [1]. Dihydroorotase is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of carbamoyl aspartate to dihydroorotate. While the potency is modest (IC50 in the millimolar range), this target engagement profile distinguishes the dibrominated acetophenone from other resorcinol derivatives that lack this specific enzyme inhibitory activity, providing a defined biochemical fingerprint for the compound.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis Antimetabolite

Definitive Solid-State Characterization via Single-Crystal X-Ray Diffraction

The crystal structure of 2,6-dibromo-4-acetylresorcinol (C8H6Br2O3) has been definitively solved by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with space group Pccn (no. 56) and unit cell parameters a = 15.674(1) Å, b = 7.6982(6) Å, c = 15.506(1) Å, V = 1871.1 ų, Z = 8, with refinement residuals Rgt(F) = 0.0530 and wRref(F²) = 0.1618 at T = 298 K [1]. In contrast, the non-brominated parent compound 2,4-dihydroxyacetophenone crystallizes in the monoclinic space group P21/c with distinctly different cell parameters (a = 7.1850 Å, b = 13.771 Å, c = 7.4130 Å, β = 91.08°, V = 733.3 ų) [2]. This structural divergence confirms that dibromination fundamentally alters the intermolecular hydrogen-bonding network and crystal packing, providing a reliable analytical reference for identity confirmation and polymorph screening.

Crystallography Solid-state characterization Quality control Structural confirmation

Unique Synthetic Utility as a Precursor to 6,8-Dibromo-7-hydroxychromone-3-carboxaldehyde via Vilsmeier-Haack Formylation

2,6-Dibromo-4-acetylresorcinol serves as the essential precursor for the synthesis of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde via Vilsmeier-Haack formylation, a transformation that exploits the specific 3,5-dibromo-2,4-dihydroxy substitution pattern . The resulting dibrominated chromone-3-carboxaldehyde is a versatile intermediate that undergoes reactions with a wide range of carbon nucleophiles, including cyclic and acyclic active methylene compounds, 1,3-C,N- and 1,3-C,C-binucleophiles, enabling ring transformation to produce diverse heterocyclic systems . This synthetic pathway is structurally precluded for the non-brominated parent 2,4-dihydroxyacetophenone, which would yield a different, non-brominated chromone scaffold with distinct reactivity and biological profile.

Heterocyclic synthesis Chromone Vilsmeier-Haack reaction Building block

High-Impact Application Scenarios for 2,6-Dibromo-4-acetylresorcinol (CAS 36772-98-2)


COX-2-Targeted Anti-Inflammatory and Cancer Chemoprevention Research

Based on the 6.8-fold enhanced COX-2 promoter suppression activity over the non-brominated parent [1], 2,6-dibromo-4-acetylresorcinol is ideally suited as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel COX-2 transcriptional inhibitors. Research groups investigating the link between chronic inflammation and colorectal carcinogenesis can leverage this compound's defined activity in DLD-1 colon cancer cells to explore bromine-dependent potency gains, with the non-brominated resacetophenone serving as the direct internal baseline for comparative analysis.

Biofilm-Associated Enterococcal Infection Models

The demonstrated inhibition of Enterococcus faecalis biofilm formation with an IC50 of 6.27 μM [1] positions 2,6-dibromo-4-acetylresorcinol as a candidate probe for anti-virulence research. E. faecalis is a leading cause of hospital-acquired infections, and its biofilm-forming capacity contributes to antibiotic tolerance. This compound can serve as a tool compound or lead scaffold for medicinal chemistry programs targeting biofilm-associated enterococcal infections, where conventional bactericidal antibiotics often fail.

Synthesis of Dibrominated Chromone-Based Heterocyclic Libraries

The validated Vilsmeier-Haack formylation of 2,6-dibromo-4-acetylresorcinol to yield 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde [1] enables the construction of unique dibrominated chromone libraries for drug discovery. The resulting chromone-3-carboxaldehyde intermediate can be diversified through reactions with hydrazines, active methylene compounds, and binucleophiles to generate thiadiazolyl-chromones, pyrazole-fused chromones, and other heteroannelated systems that are inaccessible from non-brominated precursors.

Analytical Reference Standard and Solid-State Characterization Studies

The definitive single-crystal X-ray structure (orthorhombic Pccn, CCDC 690419) [1] makes this compound suitable as an analytical reference standard for identity confirmation via powder X-ray diffraction (PXRD). For procurement purposes, the compound's reported melting point of 174°C and commercial availability at ≥97% purity (Leyan, Product No. 1403239) [2] provide clear quality benchmarks. The distinct crystallographic parameters relative to the non-brominated parent enable unambiguous polymorph identification and batch-to-batch consistency verification.

Quote Request

Request a Quote for 2,6-Dibromo-4-acetylresorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.